
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a phenylpropylamine moiety, which is often found in bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetonitrile.
Formation of Intermediate: A key intermediate is formed through a series of reactions including condensation, reduction, and cyclization.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain, inflammation, or neurotransmission.
相似化合物的比较
Similar Compounds
®-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl: The enantiomer of the compound with potentially different biological activity.
Phenylpropanolamine: A structurally related compound with known pharmacological effects.
Amphetamine: Shares the phenylpropylamine structure and has stimulant properties.
Uniqueness
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.
属性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
289.8 g/mol |
IUPAC 名称 |
1-[3-(1-amino-3-phenylpropyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-13(19)15-8-5-9-16(12-15)17(18)11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,18H2,1H3;1H |
InChI 键 |
CLSIPQSAYDOWPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)C(CCC2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


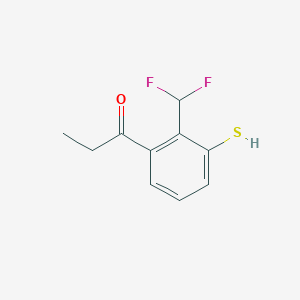
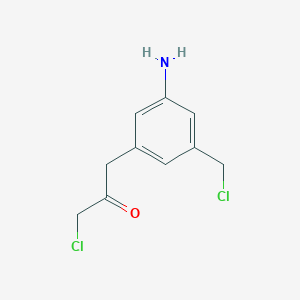
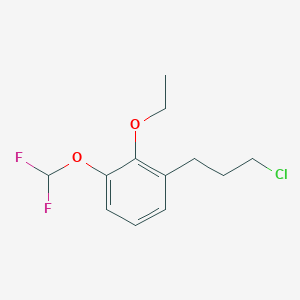
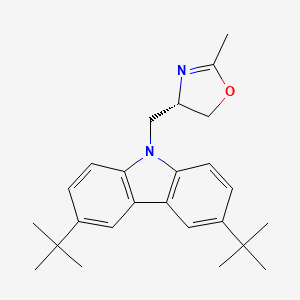
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
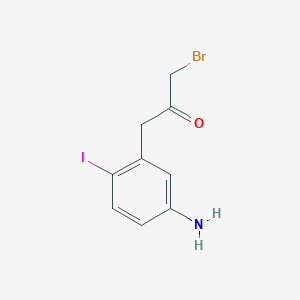
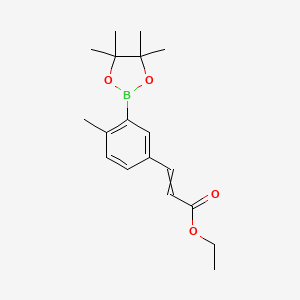

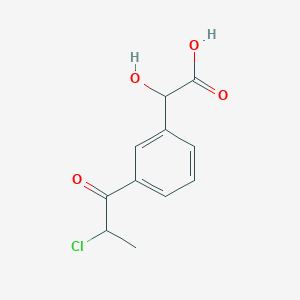
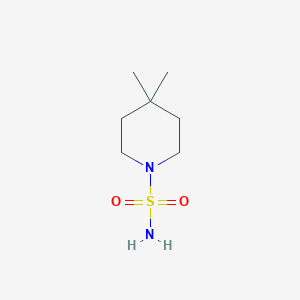
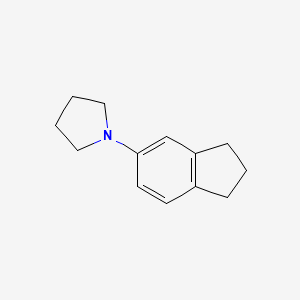
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

